Hexadecasiloxane, tetratriacontamethyl-

Description

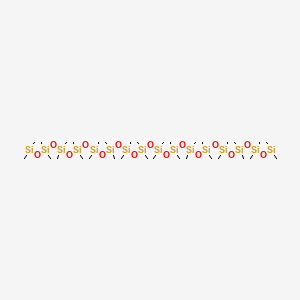

Hexadecasiloxane, tetratriacontamethyl- is a linear methylsiloxane polymer with 16 silicon atoms (denoted by "hexadeca-") and 34 methyl groups ("tetratriacontamethyl-"). Siloxanes consist of alternating silicon (Si) and oxygen (O) atoms, with organic groups (here, methyl) bonded to silicon. This compound belongs to the polydimethylsiloxane (PDMS) family, characterized by high thermal stability, low surface tension, and inertness.

Properties

CAS No. |

36938-50-8 |

|---|---|

Molecular Formula |

C34H102O15Si16 |

Molecular Weight |

1200.5 g/mol |

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |

InChI |

InChI=1S/C34H102O15Si16/c1-50(2,3)35-52(7,8)37-54(11,12)39-56(15,16)41-58(19,20)43-60(23,24)45-62(27,28)47-64(31,32)49-65(33,34)48-63(29,30)46-61(25,26)44-59(21,22)42-57(17,18)40-55(13,14)38-53(9,10)36-51(4,5)6/h1-34H3 |

InChI Key |

NQNMMOBNSYIXOT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of hexadecasiloxane, tetratriacontamethyl- typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process , where tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of a catalyst, such as hydrochloric acid or ammonia, followed by condensation to form the siloxane network. The reaction conditions, such as pH, temperature, and solvent, can be adjusted to control the molecular weight and structure of the final product .

In industrial production, the compound is often synthesized through chemical vapor deposition (CVD) , where volatile organosilicon compounds are decomposed at high temperatures to form a thin film of hexadecasiloxane, tetratriacontamethyl- on a substrate. This method allows for precise control over the thickness and uniformity of the film, making it suitable for applications in electronics and coatings .

Chemical Reactions Analysis

Hexadecasiloxane, tetratriacontamethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxane oligomers. Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reduction reactions can convert siloxane bonds to silane bonds. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while substitution with alkyl halides can introduce new organic groups onto the silicon atoms .

Scientific Research Applications

Hexadecasiloxane, tetratriacontamethyl- has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying siloxane chemistry.

Biology: The compound’s biocompatibility and low toxicity make it suitable for use in biomedical applications, such as drug delivery systems and medical implants.

Medicine: It is used in the formulation of pharmaceuticals and cosmetics due to its hydrophobic and film-forming properties.

Industry: Hexadecasiloxane, tetratriacontamethyl- is used in the production of coatings, adhesives, and sealants. .

Mechanism of Action

The mechanism of action of hexadecasiloxane, tetratriacontamethyl- involves its interaction with various molecular targets and pathways. In biomedical applications, the compound can form a protective barrier on the surface of tissues or implants, preventing the adhesion of bacteria and other pathogens. Its hydrophobic nature also allows it to encapsulate and deliver hydrophobic drugs to specific sites in the body .

In industrial applications, the compound’s ability to form thin, uniform films makes it useful for coating surfaces and protecting them from environmental damage. The siloxane backbone provides flexibility and durability, while the organic groups attached to the silicon atoms can be tailored to achieve specific properties, such as adhesion or repellency .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Siloxanes vary in chain length (number of Si-O units) and substituents. Key compounds for comparison include:

*Decamethyltetrasiloxane’s CAS number inferred from common nomenclature; †Calculated based on [(CH₃)₂SiO]₁₆ + additional methyl groups.

Physical and Chemical Properties

- Volatility : Smaller siloxanes (e.g., hexamethyldisiloxane) are volatile (boiling point ~101°C), while longer chains like tetradecamethylhexasiloxane exhibit higher boiling points (~245°C) . Hexadecasiloxane, with 16 Si atoms, likely has a boiling point >300°C.

- Viscosity : Viscosity increases with chain length. Hexamethyldisiloxane has low viscosity (~0.65 cP at 25°C), whereas tetradecamethylhexasiloxane is more viscous (~10 cP) . Hexadecasiloxane would be highly viscous, suitable for lubricants or gels.

- Thermal Stability : All methylsiloxanes degrade above 300°C, releasing cyclic oligomers. Longer chains offer better thermal resistance .

Research Findings and Data Gaps

- Hexadecasiloxane Data Limitations : Direct studies on this compound are absent in the provided evidence. Properties are extrapolated from smaller analogs.

- Key Research Trends : Recent studies focus on optimizing siloxane synthesis for tailored viscosity and thermal properties. For example, sulfuric acid catalysis improves polymerization control in hexasiloxanes .

Biological Activity

Overview of Hexadecasiloxane, Tetratriacontamethyl-

Hexadecasiloxane, tetratriacontamethyl- is a long-chain siloxane compound characterized by its unique chemical structure comprising multiple methyl groups attached to a siloxane backbone. Its properties make it useful in various applications, including:

- Cosmetics : Used as an emollient and skin-conditioning agent.

- Industrial Applications : Employed in lubricants and sealants due to its stability and low surface tension.

Toxicological Studies

Research on the toxicological effects of siloxanes, including hexadecasiloxane derivatives, indicates that these compounds generally exhibit low toxicity. However, specific studies on tetratriacontamethyl hexadecasiloxane are scarce.

- Skin Irritation : Some studies suggest that siloxanes can cause mild skin irritation in sensitive individuals but are generally considered safe for topical use in cosmetics at regulated concentrations.

- Endocrine Disruption : There are concerns regarding the potential endocrine-disrupting effects of certain siloxanes; however, specific data on tetratriacontamethyl hexadecasiloxane is limited.

Environmental Impact

- Biodegradability : Siloxanes are often noted for their persistence in the environment; however, long-chain siloxanes like tetratriacontamethyl hexadecasiloxane may degrade more slowly than shorter-chain counterparts.

- Aquatic Toxicity : Studies indicate that some siloxanes can be toxic to aquatic organisms at high concentrations, necessitating careful management in industrial applications.

Case Study 1: Cosmetic Safety Assessment

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) evaluated various siloxanes' safety profiles, including those similar to hexadecasiloxane derivatives. The assessment concluded that when used within established guidelines, these compounds do not pose significant health risks to consumers.

Case Study 2: Environmental Monitoring

Research published in environmental journals highlights the need for monitoring siloxane levels in wastewater due to their potential accumulation and effects on aquatic ecosystems. Specific studies have shown varying degrees of toxicity depending on the concentration and exposure duration.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Skin Irritation | Mild irritation reported; generally safe for use in cosmetics. | CIR Assessment |

| Endocrine Disruption | Limited evidence; further research needed on long-term effects. | Environmental Study |

| Aquatic Toxicity | Potential toxicity at high concentrations; monitoring recommended. | Environmental Journal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.